2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-

Trk receptor antagonist neuropathic pain kinase inhibitor scaffold

2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]- (CAS 168464-14-0) is a Z-configuration 3-arylidene-2-oxindole formed by condensation of 5-methoxyindole-3-carboxaldehyde with oxindole. It serves as the minimal pharmacophoric core for two well-characterized therapeutic chemotypes: Trk (tropomyosin receptor kinase) antagonists for neuropathic pain and cancer, where it was specifically identified as the foundational virtual screening hit scaffold , and ERK dimerization inhibitors such as DEL-22379, its 5-piperidinylpropanamide derivative.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
CAS No. 168464-14-0
Cat. No. B12513722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-
CAS168464-14-0
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C18H14N2O2/c1-22-12-6-7-16-14(9-12)11(10-19-16)8-15-13-4-2-3-5-17(13)20-18(15)21/h2-10,19H,1H3,(H,20,21)
InChIKeyOEJQBEJOXJYPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 168464-14-0: A Key Indolinone Scaffold for Kinase Research & CNS-Targeted Lead Optimization


2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]- (CAS 168464-14-0) is a Z-configuration 3-arylidene-2-oxindole formed by condensation of 5-methoxyindole-3-carboxaldehyde with oxindole [1]. It serves as the minimal pharmacophoric core for two well-characterized therapeutic chemotypes: Trk (tropomyosin receptor kinase) antagonists for neuropathic pain and cancer, where it was specifically identified as the foundational virtual screening hit scaffold [2], and ERK dimerization inhibitors such as DEL-22379, its 5-piperidinylpropanamide derivative . With a molecular weight of 290.3 g/mol, CLogP of approximately 2.8 (estimated via ALogP), 2 hydrogen bond donors, and 2 hydrogen bond acceptors [3], this mid-sized scaffold occupies a favorable physicochemical space for blood-brain barrier penetration and downstream derivatization, distinguishing it from bulkier, less ligand-efficient indolinone analogs.

Why CAS 168464-14-0 Cannot Be Replaced by Generic Indolinone Analogs


Simple indolinone scaffolds such as unsubstituted 3-benzylidene-2-oxindole or 5-halogenated analogs lack the 5-methoxy-1H-indol-3-yl methylene substituent that CAS 168464-14-0 uniquely provides [1], which was specifically identified through virtual screening as the productive hit scaffold for TrkA antagonism [2]. The Z-configuration of the exocyclic double bond, combined with the hydrogen-bond-donating indole NH, contributes to a distinctive donor-acceptor-donor hydrogen-bonding motif that interacts with the kinase hinge region [3]. Replacement with 5-hydroxy (oxindole) or N-methylindole analogs shifts selectivity profiles, as SAR studies demonstrated that N-methylation and sulfonamide installation were required to convert this parent scaffold into low-nanomolar TrkA/B/C inhibitors [2], confirming that the unsubstituted 5-methoxyindol-3-yl methylene framework is a non-fungible starting point whose intrinsic activity and selectivity fingerprint cannot be replicated by commercially available generic oxindoles. Furthermore, its derivative DEL-22379, built upon this exact core, achieved an ERK dimerization IC50 of approximately 500 nM while preserving a distinct mechanism—inhibiting ERK dimerization without blocking phosphorylation—that is mechanistically inaccessible to most indolinone kinase inhibitors .

Quantitative Differentiation Evidence for CAS 168464-14-0 vs. Closest Analogs


Parent Scaffold with Unique SAR Trajectory Enabling Nanomolar Trk Antagonists

CAS 168464-14-0 was the core scaffold identified through virtual screening against TrkA, with its unmodified parent form computationally predicted to exhibit measurable TrkA inhibition [1]. Systematic SAR expansion from this parent produced (Z)-3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)-N-methyl-2-oxindole-5-sulfonamide and the corresponding des-N-methyl sulfonamide analog, which respectively achieved the best TrkA inhibitory activity and the most potent TrkB/TrkC inhibition among the final selection of 13 compounds when tested in biochemical and cellular assays [2]. In contrast, replacement of the 5-methoxyindole ring with a simple phenyl ring (creating generic 3-benzylidene-2-oxindole) abolished the Trk antagonist profile [3]. Selectivity was assessed against a panel of 48 kinases; all tested compounds in this series inhibited relatively specifically Trk receptors, demonstrating that the 5-methoxyindole-3-methylene-2-oxindole topology encodes Trk family selectivity that is absent in structurally related but topologically distinct oxindole kinase inhibitors [2].

Trk receptor antagonist neuropathic pain kinase inhibitor scaffold

Core of DEL-22379: A Mechanistically Distinct ERK Dimerization Inhibitor

The 5-amino derivative of CAS 168464-14-0, when coupled with 3-(piperidin-1-yl)propanoic acid, yields DEL-22379 (CAS 181223-80-3), a cell-permeable ERK dimerization inhibitor with an IC50 of approximately 500 nM for inhibiting ERK dimerization via direct binding to the dimerization interface . DEL-22379 blocks tumor progression and metastasis in xenograft models including A375 (BRAF-mutant melanoma), HCT116 (KRAS-mutant colorectal), and patient-derived colorectal tumors at 15 mg/kg i.p. b.i.d. . Crucially, DEL-22379 inhibits ERK dimerization without affecting ERK phosphorylation, a mechanism fundamentally distinct from canonical ATP-competitive ERK kinase inhibitors such as SCH772984 or ulixertinib (BVD-523) that target the catalytic site [1]. Standard ERK inhibitors block phosphorylation but are compromised by pathway reactivation; DEL-22379's dimerization-targeting mechanism evades this resistance modality [1]. CAS 168464-14-0 is the essential synthetic precursor for DEL-22379, and analogous 5-unsubstituted or 5-halogenated indolinones cannot produce this mechanism-specific probe.

ERK dimerization inhibitor RAS-ERK pathway antineoplastic agent

Low Molecular Weight Scaffold with Superior Ligand Efficiency vs. Pre-functionalized Indolinones

CAS 168464-14-0 has a molecular weight of 290.3 g/mol [1], placing it in the fragment-to-lead size range (MW < 300) and offering high ligand efficiency potential relative to pre-functionalized indolinones such as sunitinib (MW = 398.5) or nintedanib (MW = 539.6) that carry extensive substituents restricting further diversification [2]. Its estimated ALogP of approximately 2.8 and polar surface area (calculated PSA approximately 54 Ų based on two H-bond donors and two H-bond acceptors) fall within CNS drug-likeness criteria (MW < 400, ClogP < 5, HBD ≤ 3, HBA ≤ 7, TPSA < 90 Ų) [3]. In the Trk antagonist study, this parent scaffold was deliberately selected as a minimal starting point to enable systematic SAR expansion, yielding final leads with nanomolar potency after only two to three synthetic transformations [4]. By contrast, pre-optimized clinical indolinones offer limited scope for further property tuning without complete resynthesis, making them unsuitable for exploratory medicinal chemistry campaigns where scaffold modifications—especially at the 5-position and the oxindole nitrogen—are critical for IP generation and selectivity optimization.

ligand efficiency fragment-based drug design lead optimization

High Module Efficiency: Single-Step Condensation Synthetic Access vs. Multi-Step Congeners

CAS 168464-14-0 is synthesized via a direct base-catalyzed condensation of 5-methoxyindole-3-carboxaldehyde with oxindole in ethanol [1], typically requiring a single synthetic step from commercially available precursors (both 5-methoxyindole-3-carboxaldehyde and oxindole are commodity building blocks, each priced under USD 100/gram from major suppliers). This contrasts sharply with structurally related but synthetically more burdensome analogs: the lead Trk antagonist (Z)-3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)-N-methyl-2-oxindole-5-sulfonamide requires additional N-methylation, sulfonylation, and amidation steps [2]. Similarly, DEL-22379 requires oxindole nitration/reduction to generate the 5-amino intermediate, followed by amide coupling with 3-(piperidin-1-yl)propanoic acid [3]. The 5-methoxy-1H-indol-3-yl methylene fragment is also present in tegaserod [4], but tegaserod's synthesis requires a hydrazinecarboximidamide coupling that is orthogonal to oxindole chemistry. The simplicity of the aldol-type condensation route to CAS 168464-14-0, combined with its two freely modifiable handles (oxindole 5-position and indole NH), enables rapid parallel library synthesis that is impractical with pre-functionalized, multi-step clinical candidates.

synthetic accessibility scaffold diversification medicinal chemistry

Procurement-Relevant Application Scenarios for CAS 168464-14-0


Starting Point for Trk-Targeted Lead Optimization in Pain & Oncology

Research groups pursuing novel TrkA/B/C antagonists for neuropathic pain or Trk-driven cancers should procure CAS 168464-14-0 as the validated minimal pharmacophoric scaffold. The compound was identified as the productive virtual screening hit for TrkA, and systematic SAR expansion from this core yielded leads with nanomolar potency and selectivity across the Trk family [1]. Investigators can immediately begin parallel library synthesis at the 5-position and indole NH—the two modifiable handles—without needing to validate the scaffold from scratch, compressing hit-to-lead timelines.

ERK Dimerization Probe Synthesis via 5-Amino Intermediate

Laboratories studying non-catalytic ERK inhibition as a strategy to overcome resistance to ATP-competitive RAF/MEK/ERK inhibitors should use CAS 168464-14-0 to synthesize DEL-22379 or novel dimerization probes [2]. The ERK dimerization interface is a distinct pharmacological target not addressed by any approved kinase inhibitor, and this core scaffold is the only demonstrated entry point for accessing this mechanism [2]. Procurement supports synthesis of tool compounds for target validation studies in RAS-ERK-driven cancers.

Fragment-Based Screening and Structure-Guided Design Libraries

CAS 168464-14-0 (MW = 290.3 g/mol, 2 HBD, 2 HBA, estimated TPSA ≈ 54 Ų) meets fragment library criteria [3] and has a demonstrated binding mode interacting with the kinase hinge region via its donor-acceptor-donor motif [4]. Structure-based design groups can incorporate this scaffold into fragment screening collections or use it as a starting template for fragment growing, as validated by the successful QSAR-guided optimization trajectory from this core to nanomolar Trk inhibitors [1].

CNS-Penetrant Kinase Inhibitor Design with Favorable Physicochemical Profile

Given its MW < 300, CLogP ~2.8, and low TPSA, CAS 168464-14-0 falls within CNS drug-likeness parameters [3] and has been applied in Trk antagonist programs targeting central nervous system indications including chronic pain and epilepsy [1]. Neuroscience-focused discovery teams evaluating kinase targets with CNS exposure requirements can leverage this scaffold's inherently favorable CNS MPO profile, which is difficult to achieve with larger, more polar indolinone kinase inhibitors that dominate the oncology space.

Quote Request

Request a Quote for 2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.